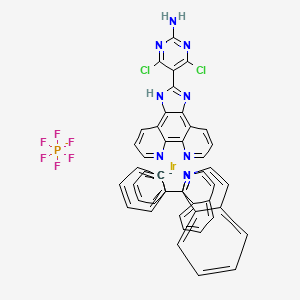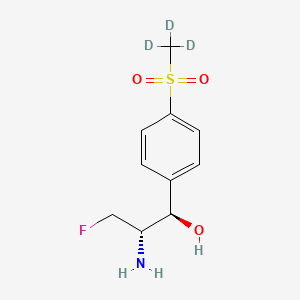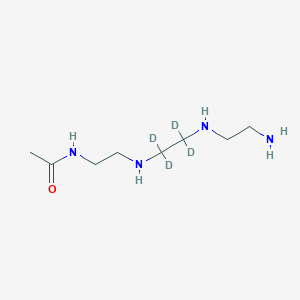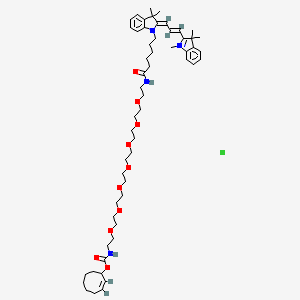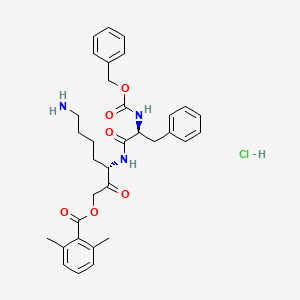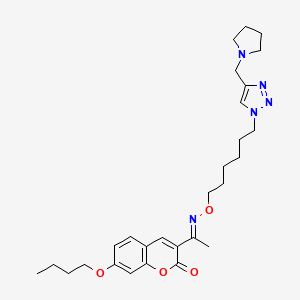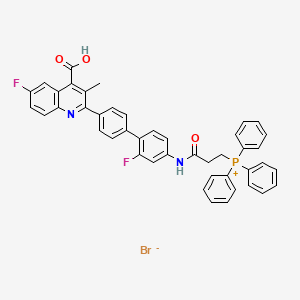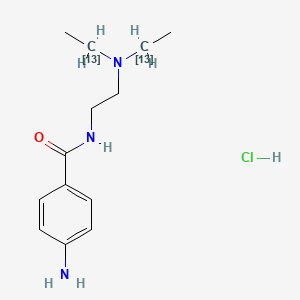
Procainamide-13C2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procainamide-13C2 (hydrochloride) is a stable isotope-labeled compound of procainamide hydrochloride. Procainamide hydrochloride is an antiarrhythmic agent used in the study of cardiac arrhythmias. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Procainamide-13C2 (hydrochloride) is synthesized by incorporating carbon-13 isotopes into the procainamide molecule. The synthesis involves the reaction of 4-aminobenzoic acid with 2-diethylaminoethylamine in the presence of carbon-13 labeled reagents. The reaction is typically carried out under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
The industrial production of procainamide-13C2 (hydrochloride) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to handle the carbon-13 labeled reagents and ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Procainamide-13C2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetylprocainamide.
Reduction: Reduction reactions can convert procainamide-13C2 (hydrochloride) back to its parent amine.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
- **Ox
Properties
Molecular Formula |
C13H22ClN3O |
|---|---|
Molecular Weight |
273.77 g/mol |
IUPAC Name |
4-amino-N-[2-[di((113C)ethyl)amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i3+1,4+1; |
InChI Key |
ABTXGJFUQRCPNH-ZPGUIXIESA-N |
Isomeric SMILES |
C[13CH2]N(CCNC(=O)C1=CC=C(C=C1)N)[13CH2]C.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
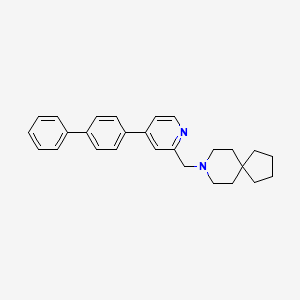
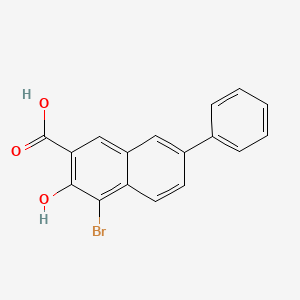
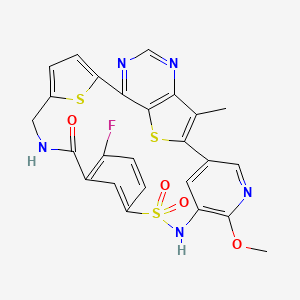
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
